

# Spectroscopic Characterization Guide: 5-(4-Fluorophenyl)oxazolidin-2-one

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## Compound of Interest

Compound Name: 5-(4-Fluorophenyl)oxazolidin-2-one  
Cat. No.: B13538541

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## Executive Summary

Compound: **5-(4-Fluorophenyl)oxazolidin-2-one** CAS Registry Number: 19338-43-3

Molecular Formula: C

H

FNO

Molecular Weight: 181.16 g/mol

This technical guide provides a comprehensive spectroscopic analysis of **5-(4-fluorophenyl)oxazolidin-2-one**, a critical pharmacophore scaffold used in the synthesis of antibacterial agents (e.g., Linezolid derivatives) and monoamine oxidase inhibitors (MAOIs). The 5-aryl-2-oxazolidinone core is structurally distinct due to its cyclic carbamate functionality, which imparts unique vibrational and magnetic resonance signatures.

The following analysis synthesizes data from standard synthetic routes (e.g., from 4-fluorostyrene oxide) and established structure-spectroscopy relationships for oxazolidinone derivatives.

## Molecular Characterization Strategy

To fully validate the structure of **5-(4-fluorophenyl)oxazolidin-2-one**, a multi-modal spectroscopic approach is required. The strategy focuses on confirming the integrity of the heterocyclic ring and the para-substitution of the phenyl ring.

## Structural Elucidation Workflow

The following diagram illustrates the logical flow for confirming the molecular structure, moving from mass identification to stereochemical and functional verification.



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Figure 1: Step-by-step spectroscopic validation workflow for **5-(4-fluorophenyl)oxazolidin-2-one**.

## Detailed Spectroscopic Analysis

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural confirmation. The 5-substituted oxazolidinone ring creates a chiral center at C5, making the C4 protons diastereotopic.

<sup>1</sup>H NMR Analysis (300-500 MHz, CDCl<sub>3</sub>

or DMSO-d<sub>6</sub>)

)

The spectrum is characterized by the ABX spin system of the heterocyclic ring and the AA'BB' system of the para-substituted aromatic ring.

Position	Shift ( , ppm)	Multiplicity	Integration	Assignment Logic
NH	6.00 - 7.80	br s	1H	Broad singlet; shift varies with concentration and solvent (H-bonding).
Ar-H	7.30 - 7.45	m	2H	Ortho to oxazolidinone ring. Part of AA'BB' system. [1]
Ar-H	7.05 - 7.15	m	2H	Ortho to Fluorine. Shielded by F; shows coupling.
C5-H	5.55 - 5.75	dd or t	1H	Deshielded benzylic methine next to Oxygen. Characteristic of 5-aryl substitution.
C4-H	3.90 - 4.05	t or dd	1H	Diastereotopic methylene proton next to Nitrogen.
C4-H	3.50 - 3.65	dd	1H	Diastereotopic methylene proton next to Nitrogen.

**Key Diagnostic Feature:** The coupling between the Fluorine atom and the aromatic protons creates a complex multiplet structure in the 7.0–7.5 ppm region, distinct from the standard

monosubstituted phenyl pattern.

## C NMR Analysis (75-125 MHz)

The

C spectrum is definitive due to the C-F coupling constants (

), which split the aromatic carbon signals.

Carbon Type	Shift ( , ppm)	Coupling ( , Hz)	Assignment
C-F (Ar)	~162.5		Carbon directly bonded to Fluorine (doublet).
C=O	~159.5	-	Cyclic carbamate carbonyl.
C-ipso (Ar)	~135.0		Carbon attached to the oxazolidinone ring.
C-ortho (Ar)	~127.5		Carbons meta to Fluorine.
C-meta (Ar)	~115.8		Carbons ortho to Fluorine (doublet).
C5 (Ring)	~78.0	-	Methine carbon bonded to Oxygen.
C4 (Ring)	~48.0	-	Methylene carbon bonded to Nitrogen.

## F NMR

- Shift:

-113 to -115 ppm (singlet or multiplet depending on decoupling).

- Utility: Immediate confirmation of the fluorine atom's presence and electronic environment.

## Infrared (IR) Spectroscopy

IR spectroscopy provides rapid confirmation of the functional groups, particularly the cyclic carbamate.

- N-H Stretch: 3250 – 3350 cm

(Broad, medium intensity).

- C=O Stretch: 1740 – 1760 cm

(Strong, sharp). Note: This is higher than acyclic amides due to ring strain.

- C=C Aromatic: 1510, 1605 cm

.

- C-F Stretch: 1220 – 1250 cm

(Strong).

- C-O-C / C-N Stretch: 1050 – 1200 cm

.

## Mass Spectrometry (MS)[2]

- Ionization Mode: Electron Impact (EI) or Electrospray Ionization (ESI+).

- Molecular Ion:

- EI:

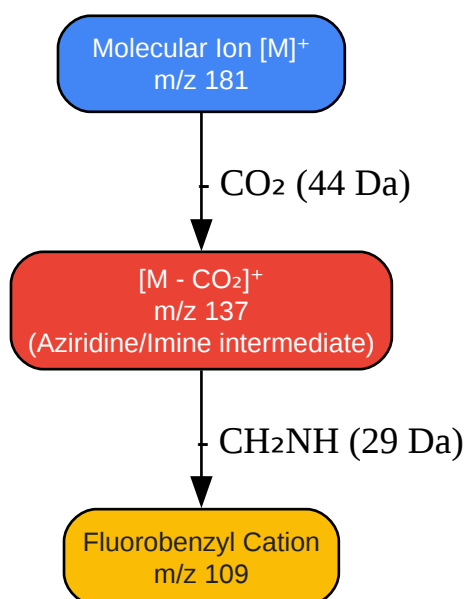
181 [M]

- ESI:

182 [M+H]

- Fragmentation Pattern (EI):

- 181  
137: Loss of CO  
(44 Da). This is the diagnostic cleavage of the oxazolidinone ring.
- 137  
109: Loss of CH  
=NH (28 Da) or ethylene fragments, generating the 4-fluorobenzyl cation or related stabilized radical cation.
- 109: 4-Fluorobenzyl cation (Characteristic for 4-F-benzyl derivatives).



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Figure 2: Proposed fragmentation pathway for **5-(4-fluorophenyl)oxazolidin-2-one** under Electron Impact (EI) ionization.

## Experimental Protocols

### Synthesis for Reference Standard

To generate a verifiable standard for spectroscopic comparison, the following established protocol using 4-fluorostyrene oxide is recommended. This method ensures the correct

regiochemistry (5-aryl isomer).

Reaction:

Protocol:

- Reagents: Dissolve 4-fluorostyrene oxide (1.0 equiv) and urea (2-3 equiv) in a polar solvent (e.g., NMP or DMF).
- Catalysis: Add a Lewis acid catalyst (e.g., AlCl<sub>3</sub> or a specific organocatalyst) if required to promote ring opening.
- Conditions: Heat to 100–130°C for 4–8 hours.
- Workup: Pour into water, extract with ethyl acetate. Wash with brine.
- Purification: Recrystallize from ethanol/water or purify via silica gel chromatography (Eluent: Hexanes/Ethyl Acetate 1:1).
- Yield: Expect 60–80% as a white solid.

## Sample Preparation for NMR

- Solvent: Use DMSO-d<sub>6</sub> for better solubility and sharper NH peaks, or CDCl<sub>3</sub> for standard comparison.
- Concentration: Dissolve ~5-10 mg of the solid in 0.6 mL of solvent.
- Reference: Ensure TMS (0.00 ppm) or residual solvent peak (CDCl<sub>3</sub>: 7.26 ppm; DMSO: 2.50 ppm) is referenced correctly.

## References

- Synthesis of 5-Aryl-2-oxazolidinones

- Title: Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction.
- Source: N
- URL:[[Link](#)]
- General Oxazolidinone Spectroscopic Data
  - Title: **5-(4-Fluorophenyl)oxazolidin-2-one** (PubChem CID 12470944).
  - Source: PubChem.[2][3]
  - URL:[[Link](#)]
- NMR Shift Data for Fluorinated Aromatics
  - Title: Hans Reich's NMR Spectroscopy Collection.
  - Source: University of Wisconsin-Madison / Organic Chemistry D
  - URL:[[Link](#)]
- Linezolid (Related Pharmacophore)
  - Title: Oxazolidinones as versatile scaffolds in medicinal chemistry.[4][5]
  - Source: Royal Society of Chemistry (RSC) Advances.
  - URL:[[Link](#)]

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## Sources

- [1. rsc.org \[rsc.org\]](https://www.rsc.org)
- [2. Exposome-Explorer - Sulfate \(Compound\) \[exposome-explorer.iarc.fr\]](https://exposome-explorer.iarc.fr)

- [3. \(4R,5S\)-\(+\)-4-Methyl-5-phenyl-2-oxazolidinone | C10H11NO2 | CID 2733812 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [4. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry \(RSC Publishing\) DOI:10.1039/D2MD00415A \[pubs.rsc.org\]](#)
- [5. Crystal structure of \(S\)-5-\(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl\)-2-oxazolidinone - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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